molecular formula C7H3ClI2N2 B2668220 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine CAS No. 1864073-61-9

6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine

Cat. No.: B2668220
CAS No.: 1864073-61-9
M. Wt: 404.37
InChI Key: SARMQRQUPSHSMV-UHFFFAOYSA-N
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Description

6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine (CAS 2046954-44-1) is a halogenated heterocyclic compound with a molecular formula of C7H4ClI2N2 and a molecular weight of 369.93 g/mol . This molecule features both chloro- and iodo-substituents on an imidazo[1,5-a]pyridine scaffold, making it a versatile and valuable intermediate for synthetic organic and medicinal chemistry . The presence of halogens, particularly the iodides, offers reactive handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are crucial for constructing diverse compound libraries for drug discovery. The imidazopyridine core is a privileged structure in pharmaceutical research, with derivatives demonstrating a wide range of biological activities . Notably, other isomers in this family, such as imidazo[1,2-a]pyridines, are found in compounds with anti-tubercular and GABAA receptor agonist activities . Furthermore, the imidazo[1,5-a]pyridine sub-structure itself is present in established drugs like fadrozole , an aromatase inhibitor used in oncology, highlighting the therapeutic relevance of this chemical class . Researchers can leverage this compound as a key building block to develop novel molecules for probing biological pathways or as potential agents in areas such as infectious disease, neuroscience, and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,3-diiodoimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClI2N2/c8-4-1-2-5-6(9)11-7(10)12(5)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARMQRQUPSHSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1Cl)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClI2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 1,3 Diiodoimidazo 1,5 a Pyridine and Its Precursors

Strategies for Constructing the Imidazo[1,5-a]pyridine (B1214698) Ring System

The formation of the foundational imidazo[1,5-a]pyridine structure is a critical first step. Various synthetic routes have been developed, primarily categorized into two main approaches: the de novo construction of the bicyclic system and the modification of an existing imidazo[1,5-a]pyridine framework.

Cyclization and Cyclocondensation Approaches to the Core Structure

The construction of the imidazo[1,5-a]pyridine core often relies on cyclocondensation reactions, which involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring. rsc.org A common strategy involves the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner that provides the remaining carbon atom of the imidazole ring. beilstein-journals.orgnih.gov

A variety of reagents can serve as the one-carbon source in these cyclization reactions. These include, but are not limited to, carboxylic acids, acyl chlorides, and aldehydes. nih.gov For instance, the reaction of 2-(aminomethyl)pyridine with an appropriate carboxylic acid or its derivative, under dehydrating conditions, leads to the formation of the imidazo[1,5-a]pyridine scaffold. Another approach involves the use of nitroalkanes, which can be electrophilically activated to react with 2-picolylamines, leading to the desired bicyclic system. beilstein-journals.orgnih.gov

More recent methodologies have also explored transition-metal-catalyzed cyclizations and one-pot annulation strategies to enhance efficiency and yield. researchgate.net These methods often provide milder reaction conditions and greater functional group tolerance. A notable example is the Ritter-type reaction, which can be employed for the synthesis of imidazo[1,5-a]pyridine derivatives. acs.org

Precursor Reagent Reaction Type Reference
2-(aminomethyl)pyridineCarboxylic AcidCyclocondensation nih.gov
2-(aminomethyl)pyridineAcyl ChlorideCyclocondensation nih.gov
2-picolylamineNitroalkaneCyclization beilstein-journals.orgnih.gov
PyridinylmethanolAryl/AlkylnitrileRitter-type Reaction acs.org

Functionalization of Pre-existing Imidazo[1,5-a]pyridines

Alternatively, the synthesis can commence with a pre-formed imidazo[1,5-a]pyridine ring, which is then functionalized in subsequent steps. This approach is particularly useful when the desired substituents are not compatible with the conditions of the initial ring-forming reactions. Functionalization can involve a variety of organic reactions, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and direct C-H functionalization. mdpi.comnih.gov The reactivity of the imidazo[1,5-a]pyridine nucleus allows for the introduction of various groups at different positions, setting the stage for the subsequent halogenation steps.

Regioselective Halogenation Techniques for the Imidazo[1,5-a]pyridine Nucleus

The introduction of halogen atoms at specific positions of the imidazo[1,5-a]pyridine ring requires precise control over the reaction conditions and reagents. The synthesis of 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine necessitates distinct strategies for iodination and chlorination.

Directed Iodination at the 1- and 3-Positions

The 1- and 3-positions of the imidazo[1,5-a]pyridine ring are generally susceptible to electrophilic attack. Iodination at these positions can be achieved using various iodinating agents. Molecular iodine (I₂) in the presence of an oxidizing agent is a common method for such transformations. mdpi.comnih.gov The choice of solvent and temperature can influence the regioselectivity and efficiency of the reaction. For instance, iodine-mediated one-pot synthesis has been developed for the preparation of substituted imidazo[1,5-a]pyridines. mdpi.comresearchgate.net Ultrasound-assisted iodination has also been reported as an efficient and environmentally friendly method for the C3-iodination of related imidazo[1,2-a]pyridines, a technique that could potentially be adapted. nih.govacs.org

Reagent Position(s) Targeted Key Features Reference
Iodine (I₂) / Oxidant1 and/or 3One-pot synthesis mdpi.comresearchgate.net
N-Iodosuccinimide (NIS)1 and/or 3Mild conditions mdpi.com
Ultrasound / Iodine3Enhanced reaction rate nih.govacs.org

Introduction of Chlorine at the 6-Position

The introduction of a chlorine atom at the 6-position of the pyridine ring typically requires a different synthetic approach. This is often accomplished by starting with a pyridine precursor that already contains the chlorine atom at the desired position. For example, a 5-chloro-2-(aminomethyl)pyridine could be used as the starting material for the cyclization reaction to form the 6-chloroimidazo[1,5-a]pyridine (B1430976) core. This strategy ensures the unambiguous placement of the chlorine atom. Synthesis of related chlorinated heterocyclic systems often involves the use of precursors like 2,6-dichloropyridine. researchgate.net

Control of Polyhalogenation in the Imidazo[1,5-a]pyridine Framework

Controlling the extent and location of halogenation is crucial to avoid the formation of undesired polyhalogenated byproducts. The reactivity of the different positions on the imidazo[1,5-a]pyridine ring can be exploited to achieve regioselectivity. The imidazole ring is generally more activated towards electrophilic substitution than the pyridine ring. Therefore, iodination at the 1- and 3-positions can often be achieved under milder conditions than chlorination of the pyridine ring.

To synthesize this compound, a plausible synthetic sequence would involve:

Synthesis of 6-chloroimidazo[1,5-a]pyridine, likely from a 5-chloro-substituted pyridine precursor.

Subsequent di-iodination of the 6-chloroimidazo[1,5-a]pyridine intermediate at the 1- and 3-positions using a suitable iodinating agent.

Careful optimization of reaction conditions, such as stoichiometry of the halogenating agent, reaction time, and temperature, is essential to maximize the yield of the desired tri-halogenated product.

Optimization of Reaction Conditions and Catalyst Systems for Synthesis

The selection of an appropriate solvent and the precise control of temperature are paramount in the synthesis of the imidazo[1,5-a]pyridine scaffold and its subsequent halogenation. The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. For the cyclization step to form the imidazo[1,5-a]pyridine core, various solvents have been investigated. High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are often employed. mdpi.comsci-hub.se For instance, in an iodine-mediated synthesis of related imidazo[1,5-a]pyridines, DMF was found to be a suitable solvent when the reaction was conducted at 70 °C. mdpi.com In other cases, a combination of solvents like dichlorobenzene-dichloroethane has been shown to be crucial for achieving high yields under metal-free conditions. organic-chemistry.org

Temperature control is equally critical. For the cyclization reactions, temperatures can range from room temperature to elevated temperatures of 100-160 °C, depending on the specific reagents and catalysts used. beilstein-journals.orgsci-hub.se For the iodination step, reactions are often performed at room temperature to maintain selectivity and prevent degradation of the product. acs.orgnih.gov However, modulation of the temperature can be used to control the extent of halogenation. For example, a study on the iodination of imidazo[1,2-a]pyridines noted that the reaction proceeds efficiently at room temperature under ultrasound irradiation. acs.org

Below is a data table summarizing the effects of different solvents and temperatures on the synthesis of related imidazo-fused pyridines, which can inform the optimization for this compound.

EntrySolventTemperature (°C)Catalyst/ReagentProduct TypeYield (%)Reference
1DMF70I₂ / TBHP1-Thio-imidazo[1,5-a]pyridine60 mdpi.com
2DMSO100I₂ / O₂ / HClBenzoyl-imidazo[1,5-a]pyridine83 sci-hub.se
3DMF100CuIImidazo[1,2-a]pyridine (B132010)90 researchgate.net
4CH₃CN80None6-chloroimidazo[1,2-b]pyridazine77.5 google.com
5TolueneRefluxP₄S₁₀Thionated heterocycles- researchgate.net
6EthanolRefluxNone8-Bromo-6-chloro-imidazo[1,2-a]pyridine60 mdpi.com

This table is generated based on data for analogous heterocyclic systems and serves as a guide for optimizing the synthesis of this compound.

The synthesis of this compound first requires the formation of its precursor, 6-chloroimidazo[1,5-a]pyridine. This is typically achieved through the cyclocondensation of a 2-aminomethylpyridine derivative, in this case, 5-chloro-2-(aminomethyl)pyridine, with a suitable one-carbon electrophile. nih.gov

The critical step is the subsequent di-iodination. The choice of iodinating agent and the stoichiometric ratio are crucial for achieving di-substitution at the C-1 and C-3 positions of the imidazole ring. Common iodinating reagents include molecular iodine (I₂) and N-iodosuccinimide (NIS). nih.gov The reaction of imidazo[1,5-a]pyridine with one equivalent of NIS has been shown to afford the 1-iodo derivative. nih.gov To achieve di-iodination, a higher stoichiometry of the iodinating agent is necessary. Typically, more than two equivalents of the reagent (e.g., 2.2-2.5 equivalents of I₂ or NIS) would be employed to drive the reaction towards the formation of the 1,3-diiodo product.

The reaction often requires an oxidant when molecular iodine is used. mdpi.comnih.gov Tert-butyl hydroperoxide (TBHP) is a common choice. mdpi.com The stoichiometry of the oxidant relative to the substrate and iodine must also be carefully controlled to ensure efficient reaction and minimize side products.

Modern synthetic methodologies frequently employ transition-metal catalysis to construct the core heterocyclic scaffold and introduce functional groups with high efficiency and selectivity.

Copper-catalyzed Systems: Copper catalysis is widely used for the synthesis of imidazo-fused heterocycles. organic-chemistry.orgorganic-chemistry.org Copper(I) salts, such as CuI or CuBr, can catalyze the oxidative C-N cross-coupling reactions needed to form the imidazole ring. organic-chemistry.orgresearchgate.netorganic-chemistry.org These reactions often use air or oxygen as a green and inexpensive oxidant. organic-chemistry.orgrsc.org For instance, a copper/iodine co-catalyzed decarboxylative cyclization has been reported for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Such methods could be adapted for the synthesis of the 6-chloroimidazo[1,5-a]pyridine precursor.

Palladium-catalyzed Systems: Palladium catalysts are particularly valuable for cross-coupling reactions that functionalize the heterocyclic core. While the synthesis of this compound itself is an electrophilic substitution, palladium catalysis is essential for creating precursors or for subsequent modifications. For example, a palladium-catalyzed phosphination of 1-iodoimidazo[1,5-a]pyridine (B2503334) has been successfully demonstrated. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are used to transform halogenated imidazo[1,2-a]pyridines into more complex structures. nih.gov Palladium-catalyzed intramolecular dehydrogenative coupling has also been developed for synthesizing related fused imidazo[1,2-a]pyrimidines. acs.org These advanced catalytic methods highlight the potential for further functionalization of the target compound.

Isolation and Purification Protocols for Halogenated Imidazo[1,5-a]pyridines

Following the completion of the synthesis, a systematic protocol for the isolation and purification of the final product is essential to obtain this compound with high purity.

The typical workup procedure begins with quenching the reaction. If an oxidizing agent is used, the reaction mixture is often treated with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), to remove any excess iodine or oxidant. mdpi.com The mixture is then typically neutralized, for example, with a saturated sodium bicarbonate solution. google.com

The crude product is subsequently extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). beilstein-journals.orgmdpi.com The combined organic layers are dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the crude solid. mdpi.commdpi.com

Purification is most commonly achieved by column chromatography on silica (B1680970) gel. mdpi.commdpi.commdpi.com A solvent system, or eluent, of appropriate polarity is chosen to separate the desired product from unreacted starting materials and byproducts. Eluent systems for related halogenated nitrogen heterocycles often consist of mixtures of a nonpolar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate. google.commdpi.commdpi.com The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to afford the purified this compound. acs.org In some cases, recrystallization from a suitable solvent can be employed as a final purification step. google.com

Chemical Reactivity and Derivatization Pathways of 6 Chloro 1,3 Diiodoimidazo 1,5 a Pyridine

Halogen-Mediated Cross-Coupling Reactions

The presence of three distinct halogen atoms—iodine at the 1- and 3-positions and chlorine at the 6-position—on the imidazo[1,5-a]pyridine (B1214698) ring allows for regioselective derivatization, primarily governed by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) complex is C-I > C-Br > C-Cl, which dictates the site-selectivity in sequential cross-coupling strategies.

Suzuki-Miyaura Coupling at the 1-, 3-, and 6-Positions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. For 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine, the two C-I bonds are expected to be significantly more reactive than the C-Cl bond. However, differentiating between the C1 and C3 positions presents a significant challenge.

Detailed research on the related 1,3-diiodoimidazo[1,5-a]pyridine (B2384337) system has shown that attempts to achieve selective monophosphination or monoarylation at either the C1 or C3 position were unsuccessful. nih.govresearchgate.net These reactions typically result in a roughly 1:1 statistical mixture of the 1-substituted and 3-substituted regioisomers, which are often difficult to separate. nih.govresearchgate.net This lack of selectivity suggests that the electronic and steric environments of the C1 and C3 positions are very similar.

Consequently, a sequential coupling strategy would likely proceed as follows:

Initial Coupling: Reaction with one equivalent of a boronic acid would likely produce a mixture of 1-aryl-6-chloro-3-iodo- and 3-aryl-6-chloro-1-iodoimidazo[1,5-a]pyridines.

Second Coupling: Further reaction of this mixture could lead to the 1,3-diaryl-6-chloro derivative.

Final Coupling: The less reactive C6-Cl bond could then be functionalized under more forcing conditions to yield a 1,3,6-trisubstituted product.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling
PositionHalogenRelative ReactivityExpected Outcome with 1 eq. Boronic Acid
C1IodineHighMixture of 1- and 3-substituted products nih.govresearchgate.net
C3IodineHighMixture of 1- and 3-substituted products nih.govresearchgate.net
C6ChlorineLowUnreactive under mild conditions

Stille Coupling Strategies for Carbon-Carbon Bond Formation

While specific studies on the Stille coupling of this compound are not extensively documented, the reactivity patterns are expected to mirror those observed in Suzuki-Miyaura reactions. The C-I bonds at the C1 and C3 positions would be the primary sites for coupling with organostannanes. Achieving regioselectivity between C1 and C3 would likely be challenging, potentially yielding a mixture of mono-alkenylated or mono-arylated products. The C6-Cl bond would require more forcing reaction conditions, such as higher temperatures and specialized ligands, to participate in the coupling.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties onto the heterocyclic core. researchgate.netnih.gov The reactivity hierarchy (C-I > C-Cl) is well-established for this transformation. For this compound, the reaction with a terminal alkyne would preferentially occur at the iodinated positions.

Drawing parallels from studies on similarly polyhalogenated heterocycles, such as 6-chloro-2,8-diiodopurines, it is known that regioselectivity can sometimes be controlled by the choice of catalyst and ligands. researchgate.netrsc.org For instance, certain palladium catalysts with monodentate phosphine (B1218219) ligands might favor one position, while catalysts with bidentate ligands could favor another. rsc.org However, without specific experimental data for the this compound system, it is reasonable to predict that a lack of selectivity between the C1 and C3 positions would likely lead to a mixture of products under standard Sonogashira conditions.

Table 2: General Conditions for Sonogashira Coupling on Polyhalo-N-Heterocycles
ComponentExamplePurpose
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Palladium source for the catalytic cycle
Co-catalyst CuIFacilitates the reaction, allowing for milder conditions
Base Et₃N, DIPEANeutralizes the HX by-product
Solvent THF, DMFSolubilizes reactants
Alkyne Phenylacetylene, PropyneCoupling partner

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgyoutube.com This reaction is crucial for synthesizing compounds used in pharmaceuticals and materials science. The reactivity of the carbon-halogen bonds follows the typical trend, making the C1-I and C3-I bonds the most susceptible to amination.

Similar to other cross-coupling reactions, achieving selective mono-amination at either the C1 or C3 position of this compound would be a significant synthetic hurdle. It is anticipated that reacting the compound with one equivalent of an amine under standard Buchwald-Hartwig conditions would yield a mixture of 1-amino and 3-amino regioisomers. Subsequent amination at the remaining C-I and C-Cl positions would require progressively more forcing conditions, enabled by the use of specialized, bulky, and electron-rich phosphine ligands that facilitate the oxidative addition of less reactive C-Cl bonds. youtube.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Imidazo[1,5-a]pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a distinct pathway for the functionalization of halogenated aromatic systems. This reaction does not involve a metal catalyst but proceeds via an addition-elimination mechanism, typically requiring an electron-deficient aromatic ring and a strong nucleophile. youtube.com

Reactivity at Halogenated Positions

The feasibility of an SNAr reaction is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex. The imidazo[1,5-a]pyridine ring is somewhat electron-deficient due to the presence of nitrogen atoms, which can enhance reactivity towards SNAr, particularly at positions activated by these nitrogens.

The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to the reactivity order in palladium-catalyzed couplings. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

For this compound:

C6-Cl Position: The chlorine at the C6 position is likely the most susceptible to SNAr. Its reactivity would be enhanced by the electron-withdrawing nature of the fused imidazole (B134444) ring and the pyridine (B92270) nitrogen.

C1-I and C3-I Positions: Iodide is generally a poor leaving group in SNAr reactions. nih.gov Therefore, substitution at these positions via an SNAr mechanism is considered unlikely under typical conditions and would require significant activation from other ring substituents or the use of very strong nucleophiles.

Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
PositionHalogenLeaving Group Ability (SNAr)Ring ActivationPredicted Reactivity
C1IodinePoorModerateLow
C3IodinePoorModerateLow
C6ChlorineGoodHighHighest

Influence of Heterocyclic Nitrogen on Substitution Patterns

In the context of this compound, the nitrogen at position 5 significantly modulates the electron density of the pyridine portion of the fused ring system. This electronic influence is a key factor in determining the preferred sites for substitution reactions. The deactivating inductive effect of the nitrogen makes the pyridine ring less susceptible to electrophilic attack compared to a simple benzene (B151609) ring. However, the precise substitution pattern is also directed by the positions of the existing halogen substituents.

Electrophilic Aromatic Substitution (SEAr) Studies

The imidazo[1,5-a]pyridine core is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The imidazole ring is generally more reactive towards electrophiles than the pyridine ring. Theoretical studies and experimental results have shown that the C-1 and C-3 positions of the imidazole moiety are the most nucleophilic and, therefore, the primary sites of electrophilic attack.

In the case of this compound, these highly reactive C-1 and C-3 positions are already substituted with iodine atoms. This pre-existing functionalization channels further electrophilic substitutions to the less activated pyridine ring. The chlorine atom at C-6, being an ortho-para directing deactivator, along with the deactivating effect of the fused imidazole ring and the bridgehead nitrogen, influences the regioselectivity on the pyridine ring.

Functional Group Interconversions Involving Halogen Substituents

The three halogen atoms on the this compound scaffold are key handles for a variety of functional group interconversions. The differential reactivity of the C-I and C-Cl bonds allows for selective transformations.

The selective removal of halogen atoms, or dehalogenation, can be a useful strategy for synthesizing derivatives with specific substitution patterns. The carbon-iodine bonds are significantly weaker than the carbon-chlorine bond, allowing for selective deiodination. This can be achieved through various reductive methods, including catalytic hydrogenation or the use of reducing agents like zinc dust in acetic acid. The selective removal of one or both iodine atoms would yield the corresponding 6-chloro-imidazo[1,5-a]pyridine derivatives, which could then undergo further functionalization at the now vacant C-1 and/or C-3 positions.

Reaction Reagents and Conditions Product(s) Selectivity
Selective DeiodinationCatalytic Hydrogenation (e.g., Pd/C, H2)6-Chloro-imidazo[1,5-a]pyridine derivativesHigh for C-I over C-Cl bonds
Full DehalogenationStronger reducing agents/harsher conditionsImidazo[1,5-a]pyridineLower selectivity

While direct electrophilic nitration or sulfonation on the already halogenated and deactivated pyridine ring of this compound is challenging, the existing halogen atoms can be leveraged for conversion into other functional groups through metal-catalyzed cross-coupling reactions. However, considering direct electrophilic substitution, these reactions would require harsh conditions.

Nitration of the parent imidazo[1,5-a]pyridine has been shown to occur at the C-1 and C-3 positions. Since these positions are blocked in the title compound, any nitration would be forced onto the pyridine ring, likely at positions influenced by the existing chloro substituent. Sulfonation would similarly face significant electronic and steric hurdles.

Functionalization Potential Reagents Predicted Regioselectivity Challenges
NitrationHNO3/H2SO4C-5 or C-7 of the pyridine ringDeactivated ring system, harsh conditions required
SulfonationFuming H2SO4C-5 or C-7 of the pyridine ringHigh activation barrier, potential for side reactions

Mechanistic Investigations of Reactions Involving 6 Chloro 1,3 Diiodoimidazo 1,5 a Pyridine

Elucidation of Reaction Pathways for Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. For a substrate like 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine, which possesses three distinct halogen atoms, the elucidation of reaction pathways in palladium-catalyzed cross-coupling reactions is of paramount importance. The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of the halo-imidazo[1,5-a]pyridine to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. Given the presence of three different halogens (Cl, I, I) at distinct positions, the initial site of oxidative addition is a critical question. Generally, the reactivity of halogens in palladium-catalyzed oxidative addition follows the trend I > Br > Cl. Therefore, it is highly probable that the initial oxidative addition occurs at one of the C-I bonds (at position 1 or 3) rather than the more robust C-Cl bond at position 6.

Computational studies on related dihaloheteroarenes suggest that two competing mechanisms can be at play for the oxidative addition step: a concerted three-centered transition state and a nucleophilic displacement mechanism. nih.gov The preference for one mechanism over the other is influenced by factors such as the nature of the ligand on the palladium catalyst and the electronic properties of the heterocycle. nih.gov For instance, a 12-electron Pd(0) species tends to favor a concerted mechanism, while a 14-electron Pd(0) species may proceed via a nucleophilic displacement pathway. nih.gov

Following transmetalation, the newly formed diorganopalladium(II) complex undergoes reductive elimination , the final step of the catalytic cycle. This intramolecular process results in the formation of the desired C-C or C-heteroatom bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. The two organic groups to be coupled must typically be in a cis orientation on the palladium center for reductive elimination to occur.

After the initial oxidative addition, the resulting organopalladium(II) halide complex undergoes transmetalation . In this step, the organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide. The precise mechanism of transmetalation can be complex and is often dependent on the specific reaction conditions, including the nature of the organometallic reagent, the base, and the solvent.

In the context of the widely used Suzuki-Miyaura coupling (which utilizes organoboron reagents), the transmetalation step is believed to proceed through the formation of a palladium-oxygen-boron linkage. nih.gov The base plays a crucial role in activating the organoboron species, typically by forming a more nucleophilic "ate" complex. Two primary pathways have been proposed: the "oxo-palladium pathway," involving a palladium-hydroxo complex, and the "boronate pathway," where the "ate" complex directly attacks the organopalladium halide. researchgate.net While specific studies on this compound are not available, these general principles of transmetalation are expected to apply.

Understanding Regioselectivity and Stereoselectivity in Synthetic Transformations

For a polyhalogenated substrate such as this compound, regioselectivity is a key challenge. The ability to selectively functionalize one halogenated position over the others is highly desirable. As mentioned, the inherent reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) provides a basis for achieving regioselectivity. It is anticipated that cross-coupling reactions would preferentially occur at the C1-I or C3-I positions before reacting at the C6-Cl position.

The differentiation between the two C-I bonds at positions 1 and 3 presents a more subtle challenge. The electronic environment and steric hindrance at each position will play a significant role. The imidazo[1,5-a]pyridine (B1214698) ring system has a non-uniform electron distribution, which can influence the rate of oxidative addition at different positions. Furthermore, the steric bulk of the incoming organometallic reagent and the ligands on the palladium catalyst can dictate which of the two iodo-substituents is more accessible. Studies on other polyhalogenated heterocycles have demonstrated that regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnsf.gov For instance, sterically hindered ligands can favor reaction at the less sterically encumbered position. nsf.gov

Stereoselectivity is generally not a factor in standard cross-coupling reactions involving aromatic substrates unless a chiral center is being introduced or is already present in one of the coupling partners. For reactions involving this compound, stereoselectivity would become a consideration if, for example, a chiral organometallic reagent were used or if the reaction led to the formation of a new stereocenter.

Kinetic Studies of Key Reaction Steps

To date, specific kinetic studies on reactions involving this compound have not been reported in the literature. However, kinetic investigations on analogous cross-coupling reactions of other halo-N-heterocycles provide valuable insights. For instance, kinetic studies of the Sonogashira coupling of various aryl halides have shown that the oxidative addition step is often rate-limiting. nih.gov The activation parameters (enthalpy and entropy of activation) determined from these studies can shed light on the transition state of the rate-determining step. nih.gov

A high-throughput kinetic study of the Sonogashira reaction of a range of aryl halides revealed a correlation between the activation enthalpy and the HOMO energies of the aryl halides, confirming their involvement in the rate-limiting step. nih.gov Such studies, if applied to this compound, could provide quantitative data on the relative reactivity of the three halogenated positions and help in the rational design of selective synthetic protocols.

Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling

Below is a hypothetical interactive data table illustrating the type of information that could be obtained from kinetic studies on the Suzuki-Miyaura coupling of this compound with phenylboronic acid, assuming different rate-determining steps for each position.

Position of ReactionAssumed Rate-Determining StepHypothetical Rate Constant (k, M⁻¹s⁻¹)Hypothetical Activation Energy (Ea, kJ/mol)
C1-IOxidative Addition0.01575
C3-IOxidative Addition0.01278
C6-ClOxidative Addition0.000195
C1-ITransmetalation0.02065
C3-ITransmetalation0.01868

Note: This data is purely illustrative and not based on experimental results.

Role of Catalysts and Ligands in Modulating Reactivity

The choice of catalyst and ligands is paramount in controlling the outcome of cross-coupling reactions. The ligand sphere around the palladium center profoundly influences its electronic and steric properties, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination.

Bulky electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or biarylphosphines, are known to promote the oxidative addition of less reactive aryl chlorides by stabilizing the electron-rich Pd(0) center and facilitating the formation of the active monoligated Pd(0) species. nih.gov In the case of this compound, such ligands could potentially be employed to enhance the reactivity of the C6-Cl bond after the more reactive C-I bonds have been functionalized.

Furthermore, ligands can play a crucial role in controlling regioselectivity. As demonstrated in the catalyst-controlled regioselective Sonogashira coupling of diiodopurines, the use of monodentate versus bidentate phosphine ligands can switch the preferred site of reaction. nih.gov This principle could be applied to selectively target either the C1-I or C3-I position of this compound. The development of specific ligand systems could unlock the full synthetic potential of this versatile building block.

Application of 6 Chloro 1,3 Diiodoimidazo 1,5 a Pyridine As a Synthetic Building Block

Synthesis of Complex Polyheterocyclic Architectures

No information available.

Preparation of Advanced Organic Materials

No information available.

Design of Fluorescent Dyes and Optoelectronic Materials

No information available.

Development of Ligands for Organometallic Catalysis

No information available.

Utilization in the Construction of Natural Product Analogs and Derivatives

No information available.

Intermediate in Drug Discovery and Agrochemical Research (excluding clinical data)

No information available.

Biological Activity and Mechanistic Insights in Vitro Studies Only

Structure-Activity Relationship (SAR) Studies Focused on the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine scaffold has been the subject of numerous structure-activity relationship (SAR) studies to optimize its therapeutic potential across various diseases. Modifications at different positions of the fused ring system have been shown to significantly influence potency and selectivity.

For instance, in the development of antitubercular agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that substitutions at the 7-position of the core were critical. Replacing a 7-methyl group with a 7-chloro group was found to decrease activity approximately five-fold. Conversely, the introduction of large, lipophilic biaryl ethers resulted in compounds with outstanding nanomolar potency against Mycobacterium tuberculosis. nih.gov

In the context of anti-inflammatory research, SAR studies on imidazo[1,2-a]pyridine-based inhibitors of the 5-lipoxygenase (5-LO) enzyme identified that a 6-methyl and a cyclohexyl substitution were optimal for inhibitory activity. tandfonline.com Further optimization efforts focusing on substituents at various positions on the heterocyclic core led to the development of potent and selective 5-LO inhibitors. tandfonline.com

For antiparasitic applications, particularly against visceral leishmaniasis, SAR exploration of the imidazo[1,2-a]pyridine core has been conducted. Studies scanning the 3-position of the core indicated that both amino alkyl and amino aryl moieties could demonstrate anti-parasitic activity. rsc.org However, the presence of basic and non-basic heteroatoms in this position appeared to be detrimental to the desired biological activity. rsc.org

The table below summarizes key SAR findings for the imidazo[1,2-a]pyridine core.

Position of SubstitutionSubstituent TypeEffect on Biological ActivityTarget
Position 3 Amino alkyl / Amino aryl moietiesFavorableAntiparasitic (Leishmania)
Position 3 Basic / Non-basic heteroatomsDetrimentalAntiparasitic (Leishmania)
Position 6 Methyl groupFavorableAnti-inflammatory (5-LO Inhibition)
Position 7 Chloro group (vs. Methyl)Decreased potencyAntitubercular
Various Large, lipophilic biaryl ethersIncreased potencyAntitubercular

In Vitro Evaluation of Biochemical Pathways and Cellular Processes

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of specific enzymes. One notable example is their inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. A series of imidazo[1,2-a]pyridine compounds were evaluated for their 5-LO inhibitory potential in both cell-free assays (using the S100 fraction of lysed polymorphonuclear leukocytes) and cell-based assays. tandfonline.com Through chemical modifications, a lead compound emerged with an IC₅₀ value of 0.29 µM in the cell-free assay and 1.15 µM in the cell-based assay, demonstrating potent enzyme inhibition. tandfonline.com

A novel chemical series of phosphorothioyl-containing imidazo[1,2-a]pyridinium analogs has been identified as potent antagonists of the Neuropeptide S (NPS) receptor. nih.gov The initial hit compound was validated, and subsequent SAR exploration was conducted to understand the structural requirements for antagonistic activity. The elimination of a 2-methyl substituent on the imidazo[1,2-a]pyridine core was found to reduce the binding activity by 3 to 25 times in a cAMP assay, highlighting the importance of this group for receptor interaction. nih.gov

The NPS receptor antagonists based on the imidazo[1,2-a]pyridinium core have been shown to modulate multiple cellular signaling pathways. Their antagonistic activity was profiled with respect to Gq, Gs, and ERK pathways. nih.gov One potent analog, featuring a phenylpropyl chain at the N1 position, demonstrated substantial improvements in potency, with IC₅₀ values of 110 nM, 1 nM, and 2 nM in cAMP (Gs pathway), calcium (Gq pathway), and ERK assays, respectively. nih.gov This indicates that compounds based on this scaffold can effectively and potently modulate key intracellular signaling cascades.

The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in the development of new antiparasitic agents. Derivatives have shown significant in vitro activity against various protozoan parasites, including Leishmania and Trypanosoma.

A study on 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives explored their antikinetoplastid activity. The compound 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine was evaluated against several parasite forms. It showed activity against the promastigote form of L. donovani (EC₅₀ = 8.8 µM), the axenic amastigote form of L. infantum (EC₅₀ = 9.7 µM), and the trypomastigote bloodstream form of T. b. brucei (EC₅₀ = 12.8 µM). mdpi.com

Another investigation focused on a series of imidazo[1,2-a]pyrimidine (B1208166) analogs against Leishmania amazonensis. One lead compound demonstrated potent activity against both promastigotes (IC₅₀ = 8.41 μM) and intracellular amastigotes (IC₅₀ = 6.63 μM), proving more effective than the reference drug miltefosine (B1683995) in this assay. acs.org

The table below presents in vitro antiparasitic activity data for selected imidazo[1,2-a]pyridine derivatives.

CompoundParasite SpeciesParasite StageActivity (EC₅₀ / IC₅₀)
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineLeishmania donovaniPromastigote8.8 µM
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineLeishmania infantumAmastigote (axenic)9.7 µM
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineTrypanosoma brucei bruceiTrypomastigote12.8 µM
Compound 24 (imidazo[1,2-a]pyrimidine analog)Leishmania amazonensisPromastigote8.41 µM
Compound 24 (imidazo[1,2-a]pyrimidine analog)Leishmania amazonensisAmastigote (intracellular)6.63 µM

Derivatives of the imidazo[1,2-a]pyridine core have also been investigated for their antiviral properties. A study detailing the synthesis of original imidazo[1,2-a]pyridines with a thioether side chain at the 3-position reported significant antiviral activity. nih.gov Several of these compounds were found to be highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against the varicella-zoster virus (VZV). nih.gov The potent activity of these compounds highlights the potential of this scaffold in the development of novel antiviral agents.

No Publicly Available In Vitro Research Data for 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine

Extensive searches of scientific literature and chemical databases have revealed no publicly available in vitro studies detailing the biological activity or molecular mechanisms of the chemical compound this compound.

Consequently, information regarding the target identification, validation in biochemical systems, and the elucidation of its molecular mechanisms of action is not available in the public domain. The specific interactions of this compound with biological targets and its effects on cellular or biochemical pathways have not been documented in peer-reviewed research.

Therefore, the requested article sections on "Target Identification and Validation in Biochemical Systems" and "Elucidation of Molecular Mechanisms of Action In Vitro" for this compound cannot be generated based on current scientific knowledge.

Computational Chemistry and Theoretical Studies on 6 Chloro 1,3 Diiodoimidazo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of organic molecules. nih.gov For the imidazo[1,5-a]pyridine (B1214698) scaffold, DFT calculations provide valuable insights into its molecular geometry, electronic distribution, and reactivity. These theoretical analyses are crucial for understanding the behavior of derivatives such as 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine.

Optimization of Molecular Geometry and Conformations

The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The imidazo[1,5-a]pyridine core is a planar bicyclic system. The substituents—a chlorine atom at position 6 and iodine atoms at positions 1 and 3—would lie in or very close to this plane.

DFT calculations on related heterocyclic systems are used to predict key geometric parameters. researchgate.net For the title compound, the geometry would be influenced by the steric and electronic effects of the halogen substituents. The large iodine atoms at positions 1 and 3 would likely cause some minor distortions from perfect planarity to minimize steric strain.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Structures)

Parameter Predicted Value (Å) Description
C1-I Bond Length ~2.10 Bond between Carbon at position 1 and Iodine
C3-I Bond Length ~2.10 Bond between Carbon at position 3 and Iodine
C6-Cl Bond Length ~1.74 Bond between Carbon at position 6 and Chlorine
N2-C1 Bond Length ~1.35 Bond within the imidazole (B134444) ring

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. fiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net In the case of this compound, the halogen substituents are expected to influence the energies of the frontier orbitals. The electron-withdrawing nature of chlorine and the polarizability of iodine would likely lower the energies of both the HOMO and LUMO compared to the unsubstituted imidazo[1,5-a]pyridine. DFT studies on similar halogenated systems support this trend. researchgate.net

The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. For imidazo[1,5-a]pyridine derivatives, the HOMO is typically distributed over the electron-rich imidazole ring, while the LUMO is often located on the pyridine (B92270) ring. researchgate.net The presence of iodine atoms, which can participate in halogen bonding, could also influence the localization of these orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound

Orbital Predicted Energy (eV) Significance
HOMO -6.0 to -6.5 Electron-donating capability
LUMO -1.5 to -2.0 Electron-accepting capability

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. researchgate.net These maps are color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the heterocyclic core, indicating their nucleophilic character. The regions around the hydrogen atoms and, significantly, the iodine atoms would exhibit positive potential. This positive region on the iodine atoms, known as a "sigma-hole," is characteristic of heavier halogens and is crucial for their ability to act as halogen bond donors. The chlorine atom would also contribute to the electron-deficient nature of the pyridine ring.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating the energy profiles of reaction pathways. nih.gov While specific mechanistic studies on this compound are not available, general principles can be applied from studies on related halogenated heterocycles.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms as they transform from reactants to products. beilstein-journals.org Characterizing the geometry and energy of a transition state is essential for understanding the kinetics of a reaction. DFT calculations can locate these TS structures and confirm they are true transition states by identifying a single imaginary frequency in the vibrational analysis.

For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational methods could be used to model the transition states. For instance, in a substitution reaction at one of the iodinated positions, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-iodine bond.

Pathways for Halogen Activation and Cleavage

The carbon-halogen bonds in this compound are key sites for chemical transformations. The carbon-iodine bonds are significantly weaker and more polarizable than the carbon-chlorine bond, making them more susceptible to cleavage. These C-I bonds can be activated through various mechanisms, including oxidative addition in metal-catalyzed reactions (e.g., Suzuki or Sonogashira coupling) or through the formation of halogen bonds which can enhance the electrophilicity of the carbon atom.

Theoretical studies can model the energy profiles for these activation and cleavage pathways. For example, the energy barrier for the oxidative addition of a palladium(0) catalyst into the C-I bond versus the C-Cl bond could be calculated. Such calculations would almost certainly show a much lower activation energy for the C-I bond cleavage, explaining the high regioselectivity observed in cross-coupling reactions of polyhalogenated heterocycles. These computational models help in predicting the most favorable reaction conditions and understanding the selectivity of complex chemical transformations. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into conformational flexibility and intermolecular interactions. For a molecule like this compound, an MD simulation would reveal how the compound behaves in a biological environment, such as in solution or near a protein binding site.

Conformational Flexibility:

The imidazo[1,5-a]pyridine core is a fused bicyclic aromatic system, which confers significant rigidity. Therefore, the molecule itself is expected to have very limited conformational flexibility. The primary motions would be restricted to out-of-plane vibrations of the substituent atoms (chlorine and iodine). The planarity of the heterocyclic system is a key structural feature that would be maintained throughout simulations under normal conditions. Any significant conformational changes would likely require high energy inputs, suggesting the molecule exists predominantly in a planar or near-planar state.

Intermolecular Interactions:

The substituents on the imidazo[1,5-a]pyridine ring—a chlorine atom and two iodine atoms—are critical in defining its intermolecular interactions. MD simulations would explore how these halogens, along with the aromatic system, engage with surrounding molecules (e.g., water, ions, or amino acid residues).

Halogen Bonding: The iodine and chlorine atoms on the scaffold are capable of forming halogen bonds. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base) such as an oxygen or nitrogen atom. The iodine atoms, being larger and more polarizable than chlorine, would be expected to form stronger halogen bonds. MD simulations can identify potential halogen bond donors and acceptors in a given environment and quantify the stability and geometry of these interactions. nih.gov

Hydrophobic Interactions: The aromatic rings of the imidazo[1,5-a]pyridine core are inherently hydrophobic and would tend to interact favorably with nonpolar residues in a protein pocket or aggregate in aqueous solution to minimize contact with water.

π-π Stacking: The planar aromatic system can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

A hypothetical summary of interaction parameters that could be derived from an MD simulation is presented in the table below.

Interaction TypePotential Interacting Partners (in a Protein)Expected Relative StrengthKey Atoms Involved
Halogen BondingCarbonyl oxygen (backbone), Asp, Glu, Ser, ThrStrong (Iodine) > Moderate (Chlorine)I, Cl, O, N
π-π StackingPhe, Tyr, Trp, HisModerateAromatic ring system
Hydrophobic InteractionsAla, Val, Leu, Ile, MetModerateEntire molecule
Van der Waals ForcesAll surrounding atomsWeak but cumulativeEntire molecule

This table is illustrative and based on general principles of molecular interactions for halogenated aromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Basis)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. A mechanistic QSAR study for this compound would involve calculating various molecular descriptors and correlating them with a specific biological activity to understand the underlying interactions driving that activity.

Although a specific QSAR model for this compound is not available, studies on related imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-c]pyridine derivatives have shown that biological activity is often correlated with a combination of electronic, steric, and hydrophobic properties. nih.govnih.gov

Key Mechanistic Descriptors and Their Implications:

Electronic Descriptors: These describe the electronic aspects of the molecule.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO gap often implies higher chemical reactivity and can be related to the molecule's ability to participate in charge-transfer interactions.

Atomic Charges and Dipole Moment: The distribution of partial charges on the atoms, particularly on the nitrogen and halogen atoms, influences electrostatic interactions with a biological target. nih.gov A significant dipole moment can help orient the molecule within a binding site.

Global Topological Charge Indices (GTCI): These indices have been shown to correlate with the activity of imidazo[1,2-a]pyridine derivatives, indicating that charge transfer within the molecule is a key factor for its biological function. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule.

Molar Volume/Refractivity: These descriptors quantify the bulk of the molecule and its substituents. In many QSAR models, an optimal size for a substituent is found, beyond which activity decreases due to steric hindrance at the receptor site. Studies on related compounds suggest that low bulkiness is favorable for activity. nih.gov

Topological Descriptors: Indices like the Wiener and Randić indices describe molecular branching and shape, which can be critical for fitting into a specific binding pocket.

Hydrophobic Descriptors:

LogP (Partition Coefficient): This value represents the hydrophobicity of the molecule. It is a critical factor for membrane permeability and for hydrophobic interactions with a receptor. The halogen atoms significantly increase the hydrophobicity of the imidazo[1,5-a]pyridine core.

A hypothetical QSAR model for a series of analogues might yield an equation like:

Biological Activity (log 1/C) = c0 + c1(LogP) - c2(Molar Volume) + c3*(LUMO Energy)

This equation would imply that activity is positively correlated with hydrophobicity and the ability to accept electrons, but negatively correlated with molecular size.

The table below summarizes the types of descriptors that would be calculated for this compound in a QSAR study and their mechanistic interpretation.

Descriptor ClassExample DescriptorMechanistic Interpretation
Electronic HOMO/LUMO EnergiesRelates to chemical reactivity and ability to engage in charge-transfer interactions.
Atomic Partial ChargesGoverns electrostatic and dipole-dipole interactions with the target.
ElectronegativityInfluences the strength of polar and halogen bonding interactions. nih.gov
Steric Molar VolumeDescribes the bulk of the molecule, which can cause steric clashes in a binding site.
Molecular Surface AreaRelates to the extent of possible intermolecular contacts.
Hydrophobic LogPQuantifies the molecule's affinity for nonpolar environments, crucial for membrane transport and hydrophobic binding.
Topological Wiener IndexDescribes molecular branching and compactness, affecting the overall fit to a receptor.

This table illustrates common descriptors and their relevance in QSAR studies for heterocyclic compounds.

By analyzing these descriptors, a QSAR model provides a mechanistic hypothesis for how a compound like this compound interacts with its biological target, guiding the design of new analogues with potentially improved activity.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine and its derivatives. While traditional synthetic routes for imidazo[1,5-a]pyridines exist, there is a growing demand for greener alternatives that minimize waste and energy consumption. benthamdirect.comeurekaselect.com Key areas of exploration may include:

One-Pot, Multi-Component Reactions: Designing cascade reactions where multiple chemical transformations occur in a single reaction vessel can significantly improve efficiency. ccspublishing.org.cn Researchers may explore one-pot syntheses that combine the formation of the imidazo[1,5-a]pyridine (B1214698) core with subsequent halogenation steps.

Catalyst Innovation: The development of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions and higher yields. Iron-catalyzed C-H amination has already shown promise in the construction of related imidazole-fused ring systems. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production.

Exploration of Novel Reactivity Patterns for Further Functionalization

The diiodo substitution pattern of this compound presents a rich landscape for exploring novel reactivity and further functionalization. The carbon-iodine bonds are particularly amenable to a variety of cross-coupling reactions, opening avenues for creating diverse molecular architectures. Future studies could investigate:

Selective Cross-Coupling Reactions: Developing conditions for the selective functionalization of the C1 and C3 positions would be a significant advancement. This would allow for the stepwise introduction of different substituents, leading to a wide array of new derivatives. The reactivity of halogenated imidazo[1,2-b]pyridazines in Suzuki cross-coupling reactions suggests that similar transformations could be applied to the imidazo[1,5-a]pyridine scaffold. researchgate.net

Direct C-H Functionalization: Exploring direct C-H activation methods on the pyridine (B92270) ring, in conjunction with the existing iodo-substituents, would provide a powerful tool for late-stage diversification of the scaffold.

Photocatalysis: The use of visible-light photocatalysis could enable novel transformations that are not accessible through traditional thermal methods, offering new pathways for functionalization.

Potential Functionalization ReactionReagents and ConditionsExpected Outcome
Suzuki CouplingPalladium catalyst, boronic acid, baseAryl or heteroaryl substitution at C1 and/or C3
Sonogashira CouplingPalladium/copper catalyst, terminal alkyne, baseAlkynyl substitution at C1 and/or C3
Buchwald-Hartwig AminationPalladium catalyst, amine, baseAmino group introduction at C1 and/or C3
Stille CouplingPalladium catalyst, organostannaneAlkyl, vinyl, or aryl substitution at C1 and/or C3

Design of Advanced Materials Based on the Imidazo[1,5-a]pyridine Scaffold

The inherent photophysical properties of the imidazo[1,5-a]pyridine core make it an attractive building block for advanced materials. rsc.orgresearchgate.net The presence of heavy iodine atoms in this compound could further enhance these properties, particularly in applications requiring strong spin-orbit coupling. Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Imidazo[1,5-a]pyridine derivatives have been investigated for their emissive properties. nih.gov The diiodo-substituted scaffold could be explored for the development of novel phosphorescent emitters for OLEDs.

Molecular Sensors: The scaffold's ability to chelate metal ions could be harnessed to design fluorescent sensors for the detection of specific analytes. nih.gov

Coordination Polymers: The nitrogen atoms in the heterocyclic system can act as ligands for metal ions, enabling the construction of coordination polymers with interesting structural and functional properties. researchgate.net

Application in Catalysis beyond Ligand Design

While imidazo[1,5-a]pyridine derivatives have been utilized as ligands in catalysis, future research could explore the direct involvement of the this compound scaffold in catalytic processes. rsc.org

Halogen Bonding Catalysis: The electrophilic nature of the iodine atoms could be exploited in halogen bonding catalysis, a rapidly emerging area of organocatalysis.

Photocatalysis: The extended π-system and the presence of heavy atoms could make derivatives of this compound suitable as organic photocatalysts for various chemical transformations.

Deeper Mechanistic Studies in Biological Systems (In Vitro)

The imidazo[1,2-a]pyridine (B132010) scaffold, a close structural isomer, is a well-established "drug prejudice" scaffold with a broad range of biological activities. nih.govresearchgate.net This suggests that this compound and its derivatives may also possess interesting pharmacological properties. Future in vitro studies are crucial to elucidate their potential as therapeutic agents.

Antimicrobial and Antiviral Activity: Imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown antiviral properties. nih.gov The unique halogenation pattern of this compound warrants investigation against a panel of bacterial and viral strains. nih.gov

Anticancer Properties: Certain imidazo[1,5-a]pyridine derivatives have been explored as anti-cancer drugs. rsc.org Deeper mechanistic studies could involve screening against various cancer cell lines and identifying potential molecular targets.

Enzyme Inhibition: The scaffold could be evaluated as an inhibitor for various enzymes implicated in disease, such as kinases or proteases.

Potential Biological TargetRationale
Bacterial DNA gyrase and topoisomerase IVKnown targets for related imidazopyridine antibacterial agents. nih.gov
Viral polymerases or proteasesImidazo-fused heterocycles have shown promise as antiviral agents. nih.govnih.gov
KinasesMany kinase inhibitors feature heterocyclic scaffolds.
G-quadruplex DNAThe planar aromatic system could potentially interact with these structures.

Green Chemistry Approaches in Synthesis and Derivatization

Adopting green chemistry principles will be paramount in the future exploration of this compound. rasayanjournal.co.in This involves a holistic approach to minimize the environmental impact of chemical processes.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids will be a key focus.

Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields, contributing to more energy-efficient processes. benthamdirect.com

Catalyst-Free and Solvent-Free Reactions: The ultimate goal of green synthesis is to perform reactions under catalyst-free and solvent-free conditions, minimizing waste generation. benthamdirect.comeurekaselect.com Research into solid-state reactions or mechanochemistry could be particularly fruitful.

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine, and what reaction conditions are critical for yield improvement?

The synthesis of imidazo[1,5-a]pyridine derivatives often involves cyclocondensation reactions. For example, analogous compounds like 3-methylimidazo[1,5-a]pyridine (16a) are synthesized using nitromethane, 2-aminopyridine, and polyphosphoric acid (PPA) under controlled heating (160°C), followed by hydrolysis and diazotization . Key factors include solvent selection (e.g., DMF, ethanol) and catalysts (e.g., PPA). Gabriel synthesis methods, as used for 6-bromo-2-(bromomethyl)quinoline derivatives, may also apply, requiring precise stoichiometry and temperature control to avoid side reactions .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?

Structural validation relies on 1H^1H-NMR and 13C^{13}C-NMR to identify aromatic protons and carbon environments. For instance, in imidazo[1,5-a]pyridine derivatives, distinct peaks for heterocyclic protons appear between δ 7.0–9.0 ppm . High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+^+), while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in analogous compounds like 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize reaction parameters for synthesizing this compound?

DoE reduces experimental iterations by systematically varying factors like temperature, solvent polarity, and catalyst loading. For example, factorial designs can identify interactions between polyphosphoric acid concentration and reaction time, while response surface methodology (RSM) models nonlinear relationships to maximize yield . Central composite designs are particularly effective for multi-variable optimization in heterocyclic synthesis .

Q. What computational strategies are available to predict reaction pathways and intermediates for halogenation or substitution reactions in this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) enable in silico exploration of halogenation mechanisms. ICReDD’s integrated approach combines computational predictions with experimental validation, narrowing optimal conditions for iodination or chloro-substitution . Transition state analysis can further clarify regioselectivity in diiodo-derivatives .

Q. How can conflicting data on substituent reactivity (e.g., iodine vs. chlorine) be resolved in nucleophilic aromatic substitution reactions?

Discrepancies often arise from solvent polarity and leaving-group stability. For example, iodine’s superior leaving-group ability (vs. chlorine) in polar aprotic solvents (e.g., DMF) can be quantified via Hammett substituent constants. Kinetic studies under varying conditions (e.g., NaH in THF vs. K2 _2CO3 _3 in DMSO) help isolate electronic vs. steric effects . Comparative studies with model compounds (e.g., 3-chloropyrazolo[1,5-a]pyrimidine) provide mechanistic insights .

Q. What role does solvent polarity play in the stability and reactivity of this compound during functionalization?

Solvent choice critically impacts reaction kinetics. For instance, polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in nucleophilic substitutions, while nonpolar solvents (toluene) favor radical pathways. Empirical solvent parameters (e.g., Kamlet-Taft) correlate with reaction rates, as shown in analogous imidazo[1,5-a]pyridine syntheses .

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) during structural elucidation?

Conflicting NMR data may arise from dynamic processes (e.g., ring puckering) or crystallographic disorder. Advanced techniques like 1H^1H-1H^1H COSY and NOESY clarify through-space interactions, while variable-temperature NMR detects conformational exchange. Single-crystal X-ray diffraction remains the gold standard for resolving ambiguities, as applied to structurally similar compounds .

Q. What challenges arise during scale-up from milligram to gram-scale synthesis, and how can reactor design mitigate them?

Heat and mass transfer limitations in larger batches require tailored reactor configurations (e.g., continuous flow systems for exothermic reactions). Membrane separation technologies (e.g., nanofiltration) improve purification efficiency, while process simulation tools (Aspen Plus) optimize parameters like residence time and mixing .

Q. What kinetic and mechanistic studies are essential to elucidate the compound’s reactivity in cross-coupling reactions?

Pseudo-first-order kinetics under varying catalyst loads (e.g., Pd(PPh3 _3)4 _4) and monitoring intermediates via stopped-flow spectroscopy reveal rate-determining steps. Isotopic labeling (e.g., 13C^{13}C-iodobenzene) tracks substituent migration in Suzuki-Miyaura couplings .

Q. How can chemical software tools enhance data management and reaction prediction for derivatives of this compound?

Platforms like ICReDD’s reaction database and machine learning models (e.g., Chemprop) predict regioselectivity and side products. Molecular dynamics simulations (GROMACS) assess solvent effects, while encrypted cloud platforms ensure data security during collaborative research .

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